molecular formula C15H16O3 B11871989 4H-1-Benzopyran-4-one, 2-cyclohexyl-6-hydroxy- CAS No. 20870-04-6

4H-1-Benzopyran-4-one, 2-cyclohexyl-6-hydroxy-

Cat. No.: B11871989
CAS No.: 20870-04-6
M. Wt: 244.28 g/mol
InChI Key: SONNBGUXBAGWSV-UHFFFAOYSA-N
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Description

2-cyclohexyl-6-hydroxy-4H-chromen-4-one is a heterocyclic compound that belongs to the chromenone family. It is characterized by a chromenone core structure with a cyclohexyl group at the second position and a hydroxyl group at the sixth position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-6-hydroxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2-benzylidene malononitriles and substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . This one-pot synthesis is efficient and yields the desired chromenone derivative.

Industrial Production Methods

Industrial production methods for 2-cyclohexyl-6-hydroxy-4H-chromen-4-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-6-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the sixth position can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of 2-cyclohexyl-6-oxo-4H-chromen-4-one.

    Reduction: Formation of 2-cyclohexyl-6-hydroxy-dihydro-4H-chromen-4-one.

    Substitution: Formation of various substituted chromenone derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-6-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of certain pathogens . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Properties

CAS No.

20870-04-6

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

2-cyclohexyl-6-hydroxychromen-4-one

InChI

InChI=1S/C15H16O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h6-10,16H,1-5H2

InChI Key

SONNBGUXBAGWSV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=O)C3=C(O2)C=CC(=C3)O

Origin of Product

United States

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